Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of an ethyl ester group attached to the pyrrolidine ring, which is further substituted with an oxolane ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The oxolane ring is introduced through a subsequent cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control the addition of reagents and monitor the reaction progress. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine carboxylates.
Scientific Research Applications
Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxopyrrolidine-3-carboxylate: Similar structure but lacks the oxolane ring.
Ethyl 3-(pyrrolidin-2-yl)propanoate: Similar ester group but different ring structure.
Uniqueness
Ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate is unique due to the presence of both the oxolane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(oxolan-2-yl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-14-11(13)10-8(5-6-12-10)9-4-3-7-15-9/h8-10,12H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAOPXFDJICHLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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